Cas no 1645391-19-0 (4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide)

4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide is a specialized organic compound featuring dual cyano functional groups and an amide linkage, which contribute to its potential utility in medicinal chemistry and pharmaceutical research. Its structure, incorporating a cyclohexylmethyl moiety, enhances lipophilicity, potentially improving membrane permeability in biological systems. The compound’s rigid framework and hydrogen-bonding capabilities make it a candidate for targeted molecular interactions, such as enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. This compound is particularly relevant in the development of bioactive molecules, offering a balance of solubility and stability for research applications.
4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide structure
1645391-19-0 structure
Product name:4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide
CAS No:1645391-19-0
MF:C18H20N4O2
MW:324.377003669739
CID:5404049
PubChem ID:86794161

4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide
    • AKOS030673856
    • Z1695880990
    • 1645391-19-0
    • N-[CYANO(CYCLOHEXYL)METHYL]-2-[(4-CYANOPHENYL)FORMAMIDO]ACETAMIDE
    • 4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide
    • EN300-6589916
    • Inchi: 1S/C18H20N4O2/c19-10-13-6-8-15(9-7-13)18(24)21-12-17(23)22-16(11-20)14-4-2-1-3-5-14/h6-9,14,16H,1-5,12H2,(H,21,24)(H,22,23)
    • InChI Key: IKNUFMPWWUWOEX-UHFFFAOYSA-N
    • SMILES: O=C(CNC(C1C=CC(C#N)=CC=1)=O)NC(C#N)C1CCCCC1

Computed Properties

  • Exact Mass: 324.15862589g/mol
  • Monoisotopic Mass: 324.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: 2.5

4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6589916-0.05g
1645391-19-0 90%
0.05g
$212.0 2023-07-09

4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide Related Literature

Additional information on 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide

Comprehensive Guide to 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide (CAS No. 1645391-19-0): Properties, Applications, and Market Insights

4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide (CAS No. 1645391-19-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. With its unique molecular structure featuring dual cyano groups and a benzamide backbone, this compound serves as a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the growing demand for targeted cancer therapies in the pharmaceutical industry.

The compound's cyano-functionalized cyclohexylmethyl moiety contributes to its distinctive physicochemical properties, including moderate water solubility and stability under physiological conditions. Recent studies suggest its relevance in developing neuroprotective agents, aligning with current research trends in neurodegenerative disease treatment. The presence of both amide and nitrile functional groups makes it a versatile building block for medicinal chemistry applications, particularly in the design of small molecule therapeutics.

From a synthetic chemistry perspective, 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide demonstrates interesting reactivity patterns. The electron-withdrawing cyano groups influence the compound's behavior in nucleophilic substitution reactions, making it valuable for constructing complex heterocyclic systems. Pharmaceutical companies are exploring its use in developing selective enzyme inhibitors, especially for protein kinases involved in cellular signaling pathways.

The global market for specialized chemical intermediates like 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide has shown steady growth, driven by increasing R&D investments in precision medicine. Analytical techniques such as HPLC and LC-MS are commonly employed for quality control, ensuring high purity standards required for pharmaceutical applications. The compound's molecular weight of 324.36 g/mol and well-defined NMR spectrum facilitate its identification and characterization in research settings.

In material science applications, the rigid benzamide core combined with flexible cyclohexyl moiety offers interesting possibilities for designing novel polymeric materials with tailored properties. Researchers are investigating its potential as a monomer for high-performance polymers, particularly in applications requiring thermal stability and chemical resistance. The compound's crystalline nature also makes it suitable for X-ray diffraction studies, providing valuable structural insights for molecular design.

Environmental and safety considerations for handling 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide follow standard laboratory protocols for nitrile-containing compounds. Proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. The compound's biodegradation profile and ecotoxicological data are areas of ongoing research, reflecting the chemical industry's growing emphasis on green chemistry principles.

Future research directions for 4-Cyano-N-[2-[(cyanocyclohexylmethyl)amino]-2-oxoethyl]benzamide include exploring its structure-activity relationships in various biological targets and optimizing synthetic routes for large-scale production. The compound's potential as a pharmacophore in CNS-active drugs is particularly promising, given the increasing prevalence of neurological disorders worldwide. As the demand for specialty chemicals continues to rise, this compound is well-positioned to play a significant role in advancing both pharmaceutical and material science innovations.

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